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molecular formula C9H7F3O3 B1304645 3-(Trifluoromethoxy)phenylacetic Acid CAS No. 203302-97-0

3-(Trifluoromethoxy)phenylacetic Acid

Cat. No. B1304645
M. Wt: 220.14 g/mol
InChI Key: NFZQVADYFXRRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865718B2

Procedure details

3-Amino-6-chloropyridazine (55.5 g, 0.428 mol) and 3-(Trifluoromethoxy)phenylacetic acid (1.1 equiv., 0.471 mol, 104 g) were dissolved in DMF (30.0 vol., 1.66 L) in a 3000 mL three neck round-bottom flask. Addition of DIEA (1.1 equiv., 0.471 mol, 82 mL) via addition funnel was done over 5 minutes. Propylphosphonic anhydride solution (300 mL of a 50% solution in DMF, 1.1 equiv., 0.471 mol,) was charged into a 500 mL addition funnel and added dropwise to reaction solution (keeping reaction temperature≦+30° C.). The reaction usually goes to completion after 3 hours (TLC: 6:4 hexanes-ethyl acetate). Reaction mixture was then poured into 7.5% sodium bicarbonate (80.0 vol., 4.4 L) which was chilled in an ice bath. Off-white crystalline powder was filtered through a Büchner funnel, rinsed with water (20.0 vol., 1.1 L). Dried in a 50° C. vacuum to a constant weight to afford N-(6-chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide 1117: yield of 119.6 g (77%). 1H NMR (300 MHz, DMSO-d6) δ 11.63 (s, 1H), 8.38 (d, J=9.4 Hz, 1H), 7.88 (d, J=9.4 Hz, 1H), 7.52-7.27 (m, 4H), 3.90 (s, 2H).
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 L
Type
solvent
Reaction Step One
[Compound]
Name
three
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step Two
Name
Propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.4 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[F:9][C:10]([F:23])([F:22])[O:11][C:12]1[CH:13]=[C:14]([CH2:18][C:19](O)=[O:20])[CH:15]=[CH:16][CH:17]=1.CCN(C(C)C)C(C)C.CCCP(=O)=O.C(=O)(O)[O-].[Na+]>CN(C=O)C>[Cl:8][C:5]1[N:4]=[N:3][C:2]([NH:1][C:19](=[O:20])[CH2:18][C:14]2[CH:15]=[CH:16][CH:17]=[C:12]([O:11][C:10]([F:22])([F:9])[F:23])[CH:13]=2)=[CH:7][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
55.5 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Name
Quantity
104 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)CC(=O)O)(F)F
Name
Quantity
1.66 L
Type
solvent
Smiles
CN(C)C=O
Name
three
Quantity
3000 mL
Type
solvent
Smiles
Step Two
Name
Quantity
82 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCP(=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
4.4 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel
ADDITION
Type
ADDITION
Details
added dropwise to reaction solution (keeping reaction temperature≦+30° C.)
CUSTOM
Type
CUSTOM
Details
The reaction
WAIT
Type
WAIT
Details
usually goes to completion after 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was chilled in an ice bath
FILTRATION
Type
FILTRATION
Details
Off-white crystalline powder was filtered through a Büchner funnel
WASH
Type
WASH
Details
rinsed with water (20.0 vol., 1.1 L)
CUSTOM
Type
CUSTOM
Details
Dried in a 50° C. vacuum to a constant weight

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(N=N1)NC(CC1=CC(=CC=C1)OC(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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